Cas no 7250-53-5 (Quinoline-5-carboxylic acid)

Quinoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Quinoline-5-carboxylic acid
- Quinoline-5-carboxylic
- 5-Quinolinecarboxylic Acid
- 5-quinoline-1-carboxylic acid
- Chinolin-5-carbonsaeure
- RARECHEM AL BE 1510
- NSC 30045
- MFCD00047608
- 7250-53-5
- AKOS000118021
- F0848-0289
- FS-2576
- Oprea1_771731
- NSC-30045
- NSC30045
- AB01135539-03
- W-203634
- HY-W004029
- SCHEMBL335469
- NCGC00338036-01
- A9426
- BL002636
- BB 0254377
- J-016886
- J-521595
- 5-Quinolinecarboxylic acid (6CI,7CI,8CI,9CI)
- DTXSID60283135
- EN300-25521
- AM20070159
- CS-W004029
- AB02057
- RAYMXZBXQCGRGX-UHFFFAOYSA-N
- AC-2423
- Q0089
- 5-Quinolinecarboxylic acid, AldrichCPR
- Z210859234
- HMS1648B15
- SY001019
- FT-0603707
- Oprea1_727943
- BBL028017
- 5-Quinolinecarboxylicacid
- STL247282
- DB-012251
-
- MDL: MFCD00047608
- インチ: 1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13)
- InChIKey: RAYMXZBXQCGRGX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C2C=CC=NC2=CC=C1)O
- BRN: 129178
計算された属性
- せいみつぶんしりょう: 173.04800
- どういたいしつりょう: 173.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 50.2A^2
じっけんとくせい
- 色と性状: ホワイトクリームパウダー
- 密度みつど: 1.3390
- ゆうかいてん: 342°C(lit.)
- ふってん: 386.5°C at 760 mmHg
- フラッシュポイント: 187.5℃
- すいようせい: Slightly soluble in water.
- PSA: 50.19000
- LogP: 1.93300
- ようかいせい: 使用できません
Quinoline-5-carboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38-36/38-22
- セキュリティの説明: S26; S36; S37/39
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Quinoline-5-carboxylic acid 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Quinoline-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040869-25g |
5-Quinolinecarboxylic acid |
7250-53-5 | 98% | 25g |
¥1701.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040869-100g |
5-Quinolinecarboxylic acid |
7250-53-5 | 98% | 100g |
¥7935.00 | 2024-05-02 | |
Enamine | EN300-25521-1.0g |
quinoline-5-carboxylic acid |
7250-53-5 | 95.0% | 1.0g |
$20.0 | 2025-03-21 | |
eNovation Chemicals LLC | D523563-1g |
Quinoline-5-carboxylic acid |
7250-53-5 | 97% | 1g |
$110 | 2024-05-24 | |
abcr | AB173165-25 g |
Quinoline-5-carboxylic acid, 97+%; . |
7250-53-5 | 25g |
€496.10 | 2023-05-07 | ||
abcr | AB173165-100 g |
Quinoline-5-carboxylic acid, 97+%; . |
7250-53-5 | 100g |
€1562.90 | 2023-05-07 | ||
Enamine | EN300-25521-1g |
quinoline-5-carboxylic acid |
7250-53-5 | 95% | 1g |
$20.0 | 2023-09-14 | |
Enamine | EN300-25521-10g |
quinoline-5-carboxylic acid |
7250-53-5 | 95% | 10g |
$139.0 | 2023-09-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006829-1g |
Quinoline-5-carboxylic acid |
7250-53-5 | 98% | 1g |
¥71 | 2024-05-21 | |
Apollo Scientific | OR451147-1g |
Quinoline-5-carboxylic acid |
7250-53-5 | 1g |
£14.00 | 2024-07-20 |
Quinoline-5-carboxylic acid 関連文献
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1. 647. The polarography of quinoline derivatives. Part VII. The reduction waves of quinoline-3-, -5-, -6-, and -7-carboxylic acidsJohn T. Stock,T. R. Williams,F. J. Pinchin J. Chem. Soc. 1960 3221
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Corey R. Martin,Gabrielle A. Leith,Natalia B. Shustova Chem. Sci. 2021 12 7214
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Amaroju Suresh,Singireddi Srinivasarao,Yogesh Mahadu Khetmalis,Shashidhar Nizalapur,Murugesan Sankaranarayanan,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 37098
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Tianhao Lan,Libo Li,Yang Chen,Xiaoqing Wang,Jiangfeng Yang,Jinping Li Mater. Chem. Front. 2020 4 1954
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L. Bradford,T. J. Elliott,F. M. Rowe J. Chem. Soc. 1947 437
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Galina N. Lipunova,Galina A. Mokrushina,Emilia V. Nosova,Larisa I. Rusinova,Valery N. Charushin Mendeleev Commun. 1997 7 109
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9. 109. New therapeutic agents of the quinoline series. Part IV. LutidylquinolinesA. H. Cook,I. M. Heilbron,L. Steger J. Chem. Soc. 1943 413
Quinoline-5-carboxylic acidに関する追加情報
Quinoline-5-carboxylic acid (CAS No. 7250-53-5)
Quinoline-5-carboxylic acid, also known by its CAS registry number 7250-53-5, is a heterocyclic aromatic compound that has garnered significant attention in various fields of chemistry, biology, and materials science. This compound consists of a quinoline ring system with a carboxylic acid group attached at the 5-position, making it a versatile building block for numerous applications. The structure of Quinoline-5-carboxylic acid is characterized by its aromaticity, which contributes to its stability and reactivity in different chemical environments.
The synthesis of Quinoline-5-carboxylic acid can be achieved through various methods, including the Skraup synthesis, which involves the oxidation of quinoline derivatives, or through more modern techniques such as microwave-assisted synthesis. These methods have been optimized to improve yield and purity, making the compound readily available for research and industrial applications. Recent advancements in green chemistry have also led to the development of eco-friendly synthesis routes for Quinoline-5-carboxylic acid, reducing the environmental impact of its production.
One of the most notable applications of Quinoline-5-carboxylic acid is in the field of medicinal chemistry. The compound serves as a valuable intermediate in the synthesis of various bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs. For instance, studies have shown that derivatives of Quinoline-5-carboxylic acid exhibit potent inhibitory activity against certain enzymes associated with cancer progression, making them promising candidates for drug development.
In addition to its role in pharmaceuticals, Quinoline-5-carboxylic acid has found applications in materials science. The compound is used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which are widely used in gas storage, catalysis, and sensing technologies. Recent research has highlighted the potential of Quinoline-5-carboxylic acid derivatives in creating highly porous materials with exceptional adsorption capacities for gases like CO₂ and CH₄.
The electronic properties of Quinoline-5-carboxylic acid also make it a valuable component in organic electronics. The compound's ability to act as an electron-deficient acceptor has been exploited in the development of organic photovoltaic devices (OPVs). Studies have demonstrated that incorporating Quinoline-5-carboxylic acid into OPV architectures can enhance charge separation and device efficiency, paving the way for more efficient solar energy harvesting technologies.
Furthermore, Quinoline-5-carboxylic acid has been utilized in environmental chemistry for remediation purposes. The compound's ability to chelate metal ions makes it effective in removing heavy metals from contaminated water sources. Recent research has focused on developing biodegradable polymers based on Quinoline-5-carboxylic acid for sustainable water treatment applications.
From a structural perspective, the presence of both aromatic and carboxylic groups in Quinoline-5-carboxylic acid allows for a wide range of functionalization possibilities. This versatility has led to its use as a ligand in coordination chemistry and as a scaffold for supramolecular assembly. The compound's ability to form hydrogen bonds and π–π interactions makes it an ideal candidate for designing self-assembled nanostructures with unique properties.
In conclusion, Quinoline-5-carboxylic acid (CAS No. 7250-53-5) is a multifaceted compound with applications spanning medicinal chemistry, materials science, organic electronics, and environmental remediation. Its unique structure and reactivity continue to inspire innovative research directions, ensuring its relevance in both academic and industrial settings. As new synthetic methods and functionalization strategies emerge, the potential of this compound is expected to expand further, contributing to advancements across diverse scientific disciplines.
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